molecular formula C12H14O2 B063427 4-(4-Acetoxyphenyl)-1-butene CAS No. 173852-01-2

4-(4-Acetoxyphenyl)-1-butene

Cat. No.: B063427
CAS No.: 173852-01-2
M. Wt: 190.24 g/mol
InChI Key: PCTCYTCNSBLFKX-UHFFFAOYSA-N
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Description

4-(4-Acetoxyphenyl)-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-1-butene typically involves the acetylation of 4-hydroxyphenyl-1-butene. One common method is the reaction of 4-hydroxyphenyl-1-butene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenyl)-1-butene or 4-(4-carboxyphenyl)-1-butene.

    Reduction: Formation of 4-(4-hydroxyphenyl)-1-butene.

    Substitution: Formation of various substituted phenyl butenes depending on the nucleophile used.

Scientific Research Applications

4-(4-Acetoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-1-butene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions with biological molecules. This can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-(4-Methoxyphenyl)-1-butene: Contains a methoxy group instead of an acetoxy group.

    4-(4-Carboxyphenyl)-1-butene: Features a carboxyl group in place of the acetoxy group.

Uniqueness

4-(4-Acetoxyphenyl)-1-butene is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and potential applications. The presence of the acetoxy group allows for specific interactions and reactions that are not possible with similar compounds having different functional groups.

Properties

IUPAC Name

(4-but-3-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCYTCNSBLFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570519
Record name 4-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173852-01-2
Record name 4-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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